molecular formula C10H19NO B1330117 4-(Tert-butyl)cyclohexanone oxime CAS No. 4701-98-8

4-(Tert-butyl)cyclohexanone oxime

Cat. No. B1330117
CAS RN: 4701-98-8
M. Wt: 169.26 g/mol
InChI Key: XIOIFAFSEIOPFO-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cyclohexanone oxime is a chemical compound . It is used as a perfuming agent and in cosmetics .


Synthesis Analysis

Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . Current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions .


Molecular Structure Analysis

The molecular formula of 4-(Tert-butyl)cyclohexanone oxime is C10H19NO . The average mass is 169.264 Da and the monoisotopic mass is 169.146667 Da .


Chemical Reactions Analysis

The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol, using Colletotrichum lagenarium, C. atramentarium MAFF 712102, C. fragariae, C. graminicola MAFF 305460, C. lindemuthianum (C-3) and C. lindemuthianum (C-13) .

Scientific Research Applications

Structural Analysis in Cyclohexanone Oxime Derivatives

The structural aspects of 4-(tert-butyl)cyclohexanone oxime have been explored in relation to the Beckmann rearrangement. A study by Yeoh et al. (2012) investigated various cyclohexanone oxime derivatives, including 4-(tert-butyl)cyclohexanone oxime. They found significant structural changes in these compounds, which are consistent with the early stages of the Beckmann rearrangement, a chemical reaction important in synthetic organic chemistry (Yeoh, Harris, Simons & White, 2012).

Conformational Studies in Cyclohexanone Oxime

Denmark et al. (1990) conducted research on the conformational behaviors of various cyclohexanone oximes, including the tert-butyl derivative. Their findings indicate that these compounds undergo significant conformational inversions, a phenomenon critical for understanding their chemical behavior and potential applications (Denmark, Dappen, Sear & Jacobs, 1990).

Oximation in Micellar Catalysis

Janakiraman and Sharma (1985) explored the oximation of 4-(tert-butyl)cyclohexanone in micellar catalysis, a process relevant in the chemical industry. Their study highlighted the efficiency of micellar catalysis in enhancing reaction rates, offering insights into more effective industrial processes (Janakiraman & Sharma, 1985).

Solid-Liquid Phase Equilibrium Studies

The study of the solid-liquid equilibrium in systems containing 4-(tert-butyl)cyclohexanone oxime was undertaken by Yao et al. (2016). Their research provides critical data for the purification process of certain chemicals, demonstrating the compound's role in facilitating these processes (Yao, Xia, Li & Shao, 2016).

Reactivity and Bond Analysis

Puchkov et al. (2013) investigated the reactivity of C-H bonds in cyclohexanone and its derivatives, including 1-tert-butylperoxycyclohexanol. Their research contributes to a better understanding of the chemical behavior of these compounds, which is crucial for developing new chemical reactions and products (Puchkov, Nepomnyashchikh, Kozlova & Perkel’, 2013).

Polymer Synthesis

Aly (2012) focused on the synthesis of new conducting polymers and copolymers based on 4-(tert-butyl)cyclohexanone. This research opens up possibilities for using this compound in advanced material science, particularly in the creation of novel polymers with unique properties (Aly, 2012).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-tert-butylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOIFAFSEIOPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279133
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)cyclohexanone oxime

CAS RN

4701-98-8
Record name 4701-98-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-butyl)cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DS Ribeiro, RJ Abraham - Magnetic Resonance in Chemistry, 2002 - Wiley Online Library
… The values of G were also obtained by the analysis of the vicinal proton–proton coupling constants J(5, 6) using the 4-tert-butyl-cyclohexanone oxime 5 and its O-methyl ether 6 as …
A Pau, G Boatto, M Palomba, B Asproni, R Cerri… - Il Farmaco, 1999 - Elsevier
Two series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, ie a series of N-[4-(tert-butyl)cyclohexyl]-substituted benzamides and a series of N-[4-(ethyl)cyclohexyl]-substituted …
Number of citations: 9 www.sciencedirect.com
ST Jung, R Nickisch, T Reinsperger… - Journal of Physical …, 2021 - Wiley Online Library
Stereoelectronic effects in cyclohexanones, methylenecyclohexanes, spiro, and epoxy compounds of cyclohexanes and further derivatives were investigated by measuring 1 J C,H …
Number of citations: 2 onlinelibrary.wiley.com
R Hoos, AB Naughton, W Thiel, A Vasella… - Helvetica chimica …, 1993 - Wiley Online Library
The known D‐gluconhydroximo‐1,5‐lactam (= D‐glucono‐1,5‐lactam oxime) 7a, its nitrogen isotopomers 7b and 7c, and the N‐arylcarbamates 26–29 were synthesized from 2,3,4,6‐…
Number of citations: 78 onlinelibrary.wiley.com
鈴木賢, スズキケン - 2013 - ous.repo.nii.ac.jp
Oxidation of Primary Amines to Oximes with Molecular Oxygen by DPPH Organocatalyst Page 1 Studies on Catalytic Methods for Aerobic Oxidative Functionalization 2013 Graduate …
Number of citations: 2 ous.repo.nii.ac.jp
GL Castiglioni - Catalysis of Organic Reactions, 1996 - books.google.com
… In the simultaneous ammoximation run (b) the cyclohexanone oxime yield is 71% based on H2O2, while the 4-tert-butylcyclohexanone oxime yield is 18 mol%. …
Number of citations: 0 books.google.com

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